
Butanal, 2-ethyl-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanal, 2-ethyl-3-hydroxy- is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a hydroxyl group (-OH) and an ethyl group (-C2H5) attached to the butanal backbone. This compound is known for its versatility and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butanal, 2-ethyl-3-hydroxy- can be synthesized through aldol condensation of butanal. The reaction typically involves the use of an aqueous sodium hydroxide solution and a phase-transfer catalyst at around 30°C. The reaction is stopped by the addition of acetic acid .
Industrial Production Methods
In industrial settings, the production of Butanal, 2-ethyl-3-hydroxy- follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanal, 2-ethyl-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Hydrogenation of Butanal, 2-ethyl-3-hydroxy- yields 1,3-butanediol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is used for reduction reactions.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are commonly used.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: 1,3-butanediol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Butanal, 2-ethyl-3-hydroxy- finds applications in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of Butanal, 2-ethyl-3-hydroxy- involves its reactivity due to the presence of both the aldehyde and hydroxyl functional groups. These groups make it susceptible to nucleophilic attacks, leading to various chemical transformations. The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate its conversion to other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybutanal:
2-Ethyl-3-hydroxyhexanal: Another similar compound formed through aldol condensation.
Uniqueness
Butanal, 2-ethyl-3-hydroxy- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of an ethyl group and a hydroxyl group on the butanal backbone makes it a valuable intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
54305-25-8 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
2-ethyl-3-hydroxybutanal |
InChI |
InChI=1S/C6H12O2/c1-3-6(4-7)5(2)8/h4-6,8H,3H2,1-2H3 |
InChI-Schlüssel |
LCPCVJFTTGDOSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


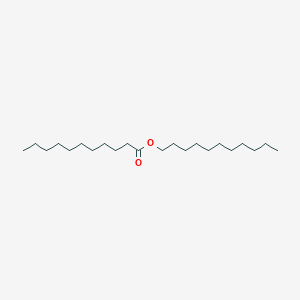
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
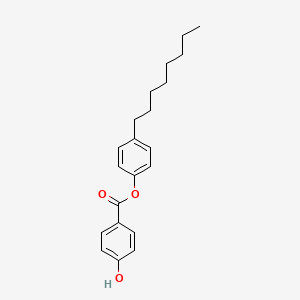
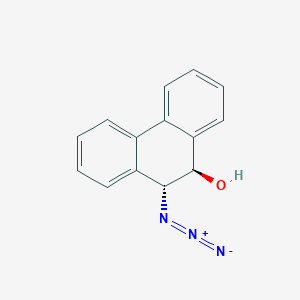
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
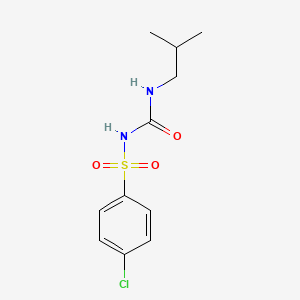

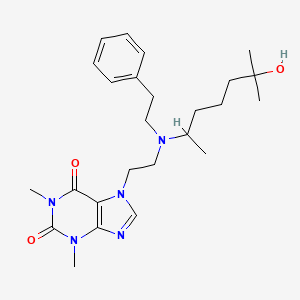
![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)

![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
